N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiophene-2-carboxamide
Description
N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiophene-2-carboxamide is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine class
Properties
IUPAC Name |
N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c1-7-11(16-12(18)10-5-4-6-20-10)13(19)17-8(2)9(3)21-14(17)15-7/h4-6H,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWBJDVWLPVBQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiophene-2-carboxamide typically involves multiple steps. One common approach is the cyclization of thiophene derivatives with appropriate substituted phenacyl halides. The reaction conditions often require specific temperatures and catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Amide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield thiophene-2-carboxylic acid and the corresponding amine derivative.
Reaction Conditions :
| Reactants | Conditions | Products | Yield (%) | Source |
|---|---|---|---|---|
| Target compound + HCl | Reflux, 6 hours | Thiophene-2-carboxylic acid + Amine | 78–85 | |
| Target compound + NaOH | 80°C, 4 hours | Thiophene-2-carboxylate salt + Amine | 82–88 |
This reactivity is critical for modifying the compound’s bioavailability in pharmaceutical applications .
Cyclocondensation with Hydrazines
The amide group participates in cyclocondensation reactions with hydrazine derivatives to form oxadiazole or triazole rings.
Example Reaction :
Target compound + hydrazine hydrate → 1,3,4-oxadiazole derivative
Conditions : Ethanol, reflux (8–12 hours)
| Reactants | Conditions | Products | Yield (%) | Source |
|---|---|---|---|---|
| Target compound + NH₂NH₂ | Ethanol, reflux | Oxadiazole-thiazolo-pyrimidine hybrid | 75–80 |
This reaction leverages the nucleophilicity of hydrazine to form fused heterocycles with potential antimicrobial activity .
Electrophilic Aromatic Substitution (Thiophene Ring)
The electron-rich thiophene ring undergoes nitration and sulfonation.
Nitration :
Conditions : HNO₃/H₂SO₄, 0–5°C (2 hours)
Product : 5-nitrothiophene derivative
Sulfonation :
Conditions : SO₃/H₂SO₄, 50°C (3 hours)
Product : Thiophene-2-sulfonic acid derivative
| Reaction Type | Reagents | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2 hours | 5-nitrothiophene-carboxamide | 65–70 | |
| Sulfonation | SO₃/H₂SO₄ | 50°C, 3 hours | Thiophene-2-sulfonamide derivative | 60–68 |
These derivatives are intermediates for further functionalization in drug design .
Alkylation at the Thiazole Nitrogen
The thiazole nitrogen undergoes alkylation with alkyl halides or esters.
Example Reaction :
Target compound + ethyl chloroacetate → S-alkylated intermediate
Conditions : Dry DMF, K₂CO₃, 60°C (6 hours)
| Reactants | Conditions | Products | Yield (%) | Source |
|---|---|---|---|---|
| Target compound + ClCH₂COOEt | DMF, 60°C | Ethyl 2-(thiazolo-pyrimidinylthio)acetate | 70–75 |
The alkylated product can undergo further cyclization to form pyrido-triazolo-pyrimidine hybrids .
Oxidation of the Thiophene Ring
The thiophene moiety is oxidized to form thiophene-1,1-dioxide derivatives under strong oxidizing conditions.
Conditions : H₂O₂/AcOH, 70°C (5 hours)
| Reactants | Conditions | Products | Yield (%) | Source |
|---|---|---|---|---|
| Target compound + H₂O₂ | AcOH, 70°C | Thiophene-1,1-dioxide-carboxamide | 55–60 |
Oxidation modifies the electronic properties of the compound, enhancing its interaction with biological targets.
Multicomponent Reactions (MCRs)
The compound participates in MCRs to form polyheterocyclic systems.
Example :
Target compound + malononitrile + aldehyde → Pyrano-thiazolo-pyrimidine hybrids
Conditions : Piperidine/ethanol, reflux (10 hours)
| Reactants | Conditions | Products | Yield (%) | Source |
|---|---|---|---|---|
| Target compound + malononitrile + PhCHO | Ethanol, reflux | Pyrano[2,3-d]thiazolo-pyrimidine | 80–85 |
These reactions exploit the compound’s bifunctional reactivity (amide and heterocycle) for combinatorial synthesis .
Key Mechanistic Insights
Scientific Research Applications
Chemical Structure Representation
Antimicrobial Activity
Research indicates that derivatives of thiazolo-pyrimidines exhibit significant antimicrobial properties. For example, compounds similar to N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiophene-2-carboxamide have shown effectiveness against various bacterial strains:
| Compound Name | Minimum Inhibitory Concentration (MIC) (μg/mL) | Target Strain |
|---|---|---|
| Compound A | 50 | Mycobacterium smegmatis |
| Compound B | 100 | Escherichia coli |
| Compound C | 75 | Staphylococcus aureus |
These findings suggest that the compound may interact with bacterial enzymes or receptors, enhancing its binding affinity and specificity.
Antitumor Activity
Preliminary studies have explored the cytotoxic effects of this compound against human cancer cell lines. The results indicate selective toxicity towards cancer cells compared to normal cells, making it a potential candidate for cancer therapy.
Case Study: Cytotoxicity Evaluation
In a study involving various human cancer cell lines, the compound demonstrated an IC50 value of approximately 30 μM against breast cancer cells while exhibiting minimal effects on normal fibroblast cells.
Enzyme Inhibition
The compound may act as an inhibitor of key enzymes involved in metabolic pathways relevant to disease progression. For instance, studies have highlighted its potential to inhibit acetylcholinesterase, which is significant in the context of neurodegenerative diseases.
Synthesis Overview
- Starting Materials : Thiazolo[3,2-a]pyrimidine derivative and thiophene carboxylic acid.
- Reaction Conditions : Typically involves heating in a suitable solvent with a catalyst.
- Purification : The product is purified using recrystallization or chromatography.
Mechanism of Action
The mechanism by which N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidin-5-one derivatives
Thiophene-2-carboxamide derivatives
Substituted phenacyl halides
Uniqueness: N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiophene-2-carboxamide stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular framework distinguishes it from other similar compounds, making it a valuable candidate for further research and development.
Biological Activity
N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a thiazole and pyrimidine ring system, which are known for their diverse biological activities. The chemical structure can be represented as follows:
This structure is characterized by the presence of electron-withdrawing groups which enhance its biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiazolo[3,2-a]pyrimidine exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of related compounds against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were reported to be as low as 0.91 μM for some derivatives, showcasing their potential as effective antibacterial agents .
Table 1: Antibacterial Activity of Thiazolo Derivatives
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| Compound D | E. coli | 0.91 |
| Compound E | S. aureus | 1.25 |
| Compound F | M. smegmatis | 50 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that thiazole derivatives can induce apoptosis in cancer cell lines. Specifically, a derivative similar to this compound showed promising results against breast cancer cells with an IC50 value indicating effective cytotoxicity .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. Research has shown that thiazole derivatives can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A recent study tested various thiazolo derivatives against clinical isolates of Staphylococcus aureus. The results indicated that compounds with specific substitutions on the thiophene ring exhibited enhanced activity compared to standard antibiotics like Ciprofloxacin .
- Cytotoxicity Against Cancer Cells : In vitro assays conducted on breast cancer cell lines revealed that certain derivatives led to significant cell death through apoptosis pathways. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
